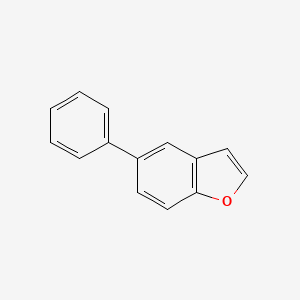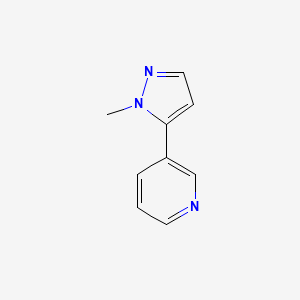
1-(4-Bromobenzyl)imidazolidine-2,4-dione
概要
説明
1-(4-Bromobenzyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of an imidazolidine-2,4-dione core substituted with a 4-bromobenzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(4-Bromobenzyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
化学反応の分析
1-(4-Bromobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolidine-2,4-dione derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
科学的研究の応用
1-(4-Bromobenzyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(4-Bromobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through binding to the voltage-gated sodium channel inner pore, thereby inhibiting sodium ion influx and stabilizing neuronal membranes . Additionally, its antibacterial activity may involve the inhibition of bacterial protein synthesis or disruption of bacterial cell membranes .
類似化合物との比較
1-(4-Bromobenzyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Imidazolidine-2,4-dione: The parent compound without the 4-bromobenzyl substitution, which may have different chemical and biological properties.
Thiazolidine-2,4-dione: A structurally related compound with a sulfur atom in place of the nitrogen atom in the imidazolidine ring, known for its antidiabetic properties.
4-Bromobenzyl derivatives: Compounds with the 4-bromobenzyl group attached to different core structures, which may exhibit varying reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDHXSFKIWRHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572484 | |
| Record name | 1-[(4-Bromophenyl)methyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201987-81-7 | |
| Record name | 1-[(4-Bromophenyl)methyl]imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Dimethyl(nonyl)azaniumyl]propyl sulfate](/img/structure/B1628091.png)



![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1628100.png)
![Methyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1628102.png)






